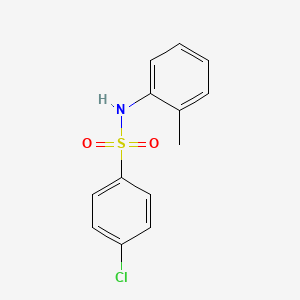![molecular formula C13H18ClNO2S B5507578 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including those similar to "1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine," often involves the direct reaction of sulfonyl chlorides with amines or through the utilization of sulfonyl azides in [3+2] cycloaddition reactions with alkynes to form 1-sulfonyl-1,2,3-triazoles, a process that can be related to the synthesis of complex sulfonamides (Kadhim et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including our compound of interest, is characterized by the presence of the sulfonamide group, which significantly influences the molecule's reactivity and interactions. The structural versatility of sulfonamides enables a wide range of biological activities and chemical properties, making them crucial in medicinal chemistry and other applications (Carta et al., 2012).
Chemical Reactions and Properties
Sulfonamides, including "this compound," participate in various chemical reactions, showcasing their ability to interact with different reagents and conditions. These reactions can include electrophilic substitution, nucleophilic addition, and cycloaddition, which are foundational for the synthesis and modification of sulfonamide-based compounds (Watson et al., 2021).
Physical Properties Analysis
The physical properties of sulfonamide compounds are influenced by their molecular structure, including solubility, melting point, and crystallinity. These properties are critical for the application of sulfonamides in different fields, such as pharmaceuticals, agrochemicals, and material science. The solubility of sulfonamides can vary significantly depending on the substituents attached to the sulfonamide nitrogen, affecting their bioavailability and application potential (Azevedo-Barbosa et al., 2020).
Chemical Properties Analysis
The chemical properties of "this compound" and related sulfonamide compounds are characterized by their reactivity towards various chemical reagents. The sulfonamide group's presence affects the acidity of the hydrogen atoms adjacent to the nitrogen, enabling nucleophilic substitution reactions that are central to the modification and functionalization of these molecules for different applications (Ribeiro et al., 2022).
Applications De Recherche Scientifique
Analytical Chemistry Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development : A study detailed the development of a LC-MS/MS method for quantitatively determining SCH 211803, a compound structurally related to 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine, in plasma. This method, validated in rat and monkey plasma, showcases the role of similar compounds in supporting pre-clinical studies through accurate and sensitive analysis (Yang et al., 2004).
Organic Synthesis and Antibacterial Evaluation
Antibacterial Agents : A study synthesized and evaluated the antibacterial activity of derivatives containing the 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, indicating their potential in developing new antibacterial compounds. The targeted molecules were designed to combat bacterial infections, highlighting the medicinal chemistry applications of related compounds (Aziz‐ur‐Rehman et al., 2017).
Materials Science and Chemistry
Ionic Liquids and Spin Probes : The synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives was reported for investigating properties of ionic liquids. This research shows the importance of such compounds in studying the molecular domain of ionic liquids, providing insights into their structure and behavior (Strehmel et al., 2008).
Environmental and Chemical Engineering
Nanofiltration Membranes for Dye Treatment : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities, indicating the role of such compounds in enhancing the efficiency of water treatment processes (Liu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPXYKMQBKGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)


![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)
